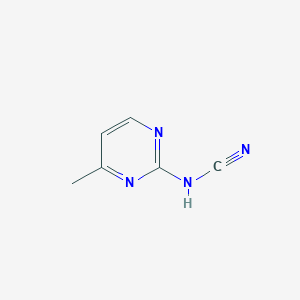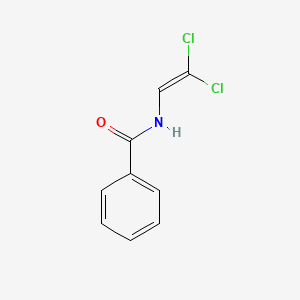![molecular formula C22H26N2O5 B12220158 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione](/img/structure/B12220158.png)
1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrrolidine-2,5-dione Moiety: This involves the cyclization of appropriate amino acids or their derivatives.
Coupling Reactions: The benzodioxole and pyrrolidine-2,5-dione moieties are coupled using suitable reagents and catalysts.
Introduction of the Morpholine Ring: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(piperidin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(pyrrolidin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(morpholin-4-yl)cyclohex-2-en-1-yl]pyrrolidine-2,5-dione imparts unique chemical and biological properties, potentially enhancing its interaction with specific molecular targets and improving its pharmacokinetic profile.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H26N2O5/c25-21-12-17(16-3-1-2-4-18(16)23-7-9-27-10-8-23)22(26)24(21)13-15-5-6-19-20(11-15)29-14-28-19/h4-6,11,16-17H,1-3,7-10,12-14H2 |
InChI Key |
UBRZZVLLFUBIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)C2CC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12220087.png)
![3-(1H-benzimidazol-1-yl)-N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B12220097.png)

![3-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B12220112.png)
![4,4-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B12220129.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12220134.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-](/img/structure/B12220138.png)
![2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12220145.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate](/img/structure/B12220150.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12220151.png)
![4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12220157.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220169.png)
